6-Hydroxyhexyl acrylate

Polymer Chemistry Hydrogels Drug Delivery

6-Hydroxyhexyl acrylate (6-HHA) is a dual-functional acrylic monomer bearing a terminal hydroxyl group and a polymerizable acrylate moiety. It is a colorless to pale yellow liquid with a molecular weight of 172.22 g/mol, a predicted boiling point of approximately 255°C at 760 mmHg, and a predicted density of ~0.994 g/cm³.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 10095-14-4
Cat. No. B158293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyhexyl acrylate
CAS10095-14-4
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCCCCO
InChIInChI=1S/C9H16O3/c1-2-9(11)12-8-6-4-3-5-7-10/h2,10H,1,3-8H2
InChIKeyOCIFJWVZZUDMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyhexyl Acrylate (CAS: 10095-14-4): Technical Baseline and Procurement Data


6-Hydroxyhexyl acrylate (6-HHA) is a dual-functional acrylic monomer bearing a terminal hydroxyl group and a polymerizable acrylate moiety . It is a colorless to pale yellow liquid with a molecular weight of 172.22 g/mol, a predicted boiling point of approximately 255°C at 760 mmHg, and a predicted density of ~0.994 g/cm³ [1]. As an ester of acrylic acid and 1,6-hexanediol, it serves as a key intermediate in the synthesis of functional polymers and copolymers, including acrylic resins, hydrogels, and UV-curable formulations .

6-Hydroxyhexyl Acrylate: Why Simple Substitution with 2-Hydroxyethyl Acrylate (HEA) or 4-Hydroxybutyl Acrylate (HBA) is Not Straightforward


The performance of hydroxyalkyl acrylate monomers in polymer synthesis is directly linked to the length of their alkyl spacer. While all share a hydroxyl and an acrylate group, their physical properties, such as hydrophobicity (LogP) and molecular flexibility, differ significantly. This leads to distinct polymerization behavior, final polymer properties, and application suitability. Simple substitution of 6-hydroxyhexyl acrylate with a shorter-chain analog like HEA or HBA without process re-validation can result in compromised adhesion, flexibility, water absorption, and overall material performance in specific use cases .

6-Hydroxyhexyl Acrylate: Quantitative Differentiation Data vs. Closest Analogs


6-Hydroxyhexyl Acrylate (6-HHA) vs. 2-Hydroxyethyl Acrylate (HEA): Comparative Hydrophobicity and LogP Values

The lipophilicity of hydroxyalkyl acrylates, a critical factor in polymer swelling and drug release kinetics, increases with the length of the alkyl spacer chain. 6-Hydroxyhexyl acrylate exhibits a significantly higher LogP value compared to the shorter-chain analog 2-hydroxyethyl acrylate (HEA), indicating greater hydrophobicity and a different water uptake profile [1].

Polymer Chemistry Hydrogels Drug Delivery Coatings

6-Hydroxyhexyl Acrylate (6-HHA) vs. 4-Hydroxybutyl Acrylate (HBA): Comparative Density and Molar Volume

The longer alkyl chain in 6-hydroxyhexyl acrylate results in a lower density compared to the shorter-chain analog 4-hydroxybutyl acrylate (HBA). This difference in molecular packing can influence the free volume within a polymer network, affecting properties such as gas permeability and flexibility [1].

Polymer Synthesis Coatings Adhesives Material Science

6-Hydroxyhexyl Acrylate (6-HHA) as a Copolymer Modifier: Quantified Impact on Cyanoacrylate Adhesive Properties

The copolymerization of 6-hydroxyhexyl acrylate (HHA) with ethyl cyanoacrylate (ECN) at 5-10 wt% has been shown to significantly decrease the stiffness and improve the thermal stability of the resulting adhesive, without compromising its adhesion properties. This demonstrates a specific, quantifiable effect that cannot be assumed for other hydroxyalkyl acrylates [1].

Adhesives Copolymers Thermal Stability Medical Devices

6-Hydroxyhexyl Acrylate (6-HHA) in Biomedical Hydrogels: Comparative Biocompatibility in Intraocular Lenses (IOLs)

In a comparative study of intraocular lenses (IOLs), a poly(HEMA)/HOHEXMA hydrogel (utilizing a methacrylate analog of 6-HHA) demonstrated distinct biocompatibility profiles. It facilitated increased proliferation of lens epithelial cells (LECs) and resulted in less accumulation of mature extracellular matrix compared to IOLs made from poly(methyl methacrylate), silicone, or soft acrylic materials [1].

Biomaterials Ophthalmology Hydrogels Medical Devices

6-Hydroxyhexyl Acrylate (6-HHA) Synthesis: Quantified Reaction Selectivity and Yield

A patented method for the preparation of 6-hydroxyhexyl acrylate via esterification of 1,6-hexanediol and acrylic acid reports a reaction selectivity of 82.8% for the target monoester, achieving a product concentration of 42.2 wt% in the crude reaction mixture [1].

Process Chemistry Monomer Synthesis Industrial Manufacturing Chemical Engineering

6-Hydroxyhexyl Acrylate: High-Impact Application Scenarios Based on Differentiated Properties


Controlled Drug Release and Biomedical Hydrogels

The increased lipophilicity (LogP of 1.59 vs. -0.292 for HEA) of 6-hydroxyhexyl acrylate makes it a valuable monomer for synthesizing hydrogels with tailored swelling and drug release kinetics [1]. Its longer alkyl chain provides a hydrophobic balance that can slow water uptake and prolong the release of encapsulated therapeutics. Furthermore, the unique biocompatibility profile of its methacrylate analog (HOHEXMA) in ophthalmic applications demonstrates its potential for creating specialized medical devices and implants where a specific cellular response is desired [2]. This combination of tunable physical properties and established in vivo performance makes it a strong candidate for advanced drug delivery systems and next-generation biomaterials.

High-Performance, Flexible Coatings and Adhesives

For industrial coatings and adhesives requiring a specific balance of flexibility, adhesion, and thermal stability, 6-hydroxyhexyl acrylate offers a distinct advantage over shorter-chain analogs. The lower density of 6-HHA-derived polymers compared to HBA suggests a material with greater free volume, which can contribute to enhanced flexibility and impact resistance [3]. More directly, the demonstrated ability of 6-HHA to modify the mechanical properties of cyanoacrylate adhesives—decreasing stiffness while improving thermal stability—positions it as a specialized co-monomer for high-value bonding applications in demanding environments [4]. This is particularly relevant for flexible electronics, automotive coatings, and medical adhesives where performance cannot be compromised.

Synthesis of Specialty Acrylate Monomers and Functional Polymers

6-Hydroxyhexyl acrylate serves as a critical intermediate for creating more complex, functional monomers. Its terminal hydroxyl group is a reactive handle for further modification, such as esterification or the attachment of other functional moieties, enabling the design of novel macromonomers . The compound's role as a building block is supported by detailed process chemistry data, including an 82.8% reaction selectivity in its synthesis from 1,6-hexanediol, which provides a clear baseline for cost analysis and process optimization [5]. Researchers developing bespoke polymers for advanced applications in nanotechnology, organic electronics, or targeted therapeutics can rely on 6-HHA as a versatile and well-characterized starting material.

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